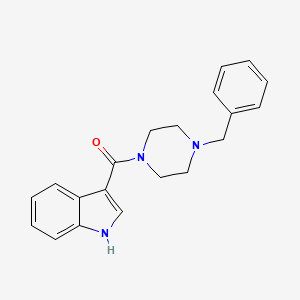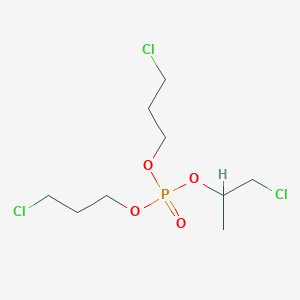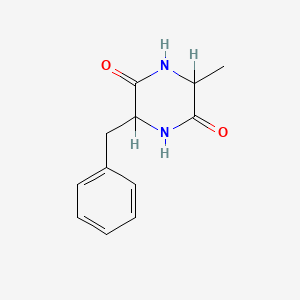
3-Benzyl-6-methyl-2,5-piperazinedione
Übersicht
Beschreibung
“3-Benzyl-6-methyl-2,5-piperazinedione” is a chemical compound with the molecular formula C12H14N2O2 . It belongs to the class of organic compounds known as alpha amino acids and derivatives .
Molecular Structure Analysis
The molecular structure of “3-Benzyl-6-methyl-2,5-piperazinedione” can be represented by the IUPAC Standard InChI: InChI=1S/C12H14N2O2/c1-8-11(15)14-10(12(16)13-8)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,13,16)(H,14,15) .Physical And Chemical Properties Analysis
“3-Benzyl-6-methyl-2,5-piperazinedione” has a molecular weight of 218.2518 . More specific physical and chemical properties such as solubility, melting point, and boiling point are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Cyclo(Ala-Phe) exhibits promising anticancer effects. Researchers have investigated its impact on melanoma cells. Notably, cyclic peptides containing the Pro-Pro-Phe-Phe sequence, such as cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe) (referred to as CLA), have demonstrated cytotoxicity against melanoma cells. Another variant, cyclo(Pro-homoPro-β3homoPhe-Phe) (known as P11), exerts cytostatic effects. CLA significantly reduces melanoma cell viability at approximately 10 µM, while P11 achieves similar effects at around 40 µM after 48 hours of incubation. Interestingly, linear derivatives of P11 lack activity, emphasizing the superiority of cyclic peptides over their linear counterparts .
Pharmacokinetics and Toxic Profile
In silico predictions suggest that cyclic tetrapeptides, including Cyclo(Ala-Phe), exhibit better pharmacokinetic and toxic profiles in humans compared to CLA. These insights are crucial for drug development and optimization .
Self-Assembly and Organogels
Cyclo(Ala-Phe) has also been explored for its self-assembly properties. For instance, the cyclic pseudopeptide cyclo[-(D-Phe-azaPhe-Ala)2-] forms organogels in aromatic solvents through non-covalent forces, including hydrogen bonding and π-stacking interactions. Comprehensive studies using FTIR and NMR techniques have highlighted its β-turn conformation .
Peptide Nanotubes
Researchers have synthesized and characterized cyclic peptide nanotubes of cyclo[(-d-Phe-l-Ala)n=3,4,5,6-]. These nanotubes exhibit unique structures and properties. Mass spectrometry, Fourier transform infrared spectroscopy (FT-IR), and other techniques have been employed to investigate their morphology and behavior .
Wirkmechanismus
Target of Action
Cyclic peptides, including Cyclo(Ala-Phe), have been widely reported to have therapeutic abilities in the treatment of cancer . They have been proven through in vitro and in vivo studies against breast, lung, liver, colon, and prostate cancers, among others . .
Mode of Action
Cyclic peptides like Cyclo(Ala-Phe) have been shown to exert a higher binding affinity towards targeted receptors, in which they could displace endogenous proteins to disrupt the signaling cascades responsible for tumor growth . They can exert cytotoxic effects on cancer cells . .
Biochemical Pathways
They can disrupt signaling cascades responsible for tumor growth .
Pharmacokinetics
Cyclic peptides are known to have distinct biochemical and therapeutic properties for pharmaceutical applications . They have high binding affinities and low metabolic toxicity .
Result of Action
Cyclo(Ala-Phe) displays significant anti-diatom activity with the inhibitory rate of 50% at the concentration of 50 microg/mL . It’s also suggested that cyclic peptides like Cyclo(Ala-Phe) can exert cytotoxic effects on cancer cells .
Action Environment
The action of Cyclo(Ala-Phe) can be influenced by various environmental factors. For instance, the production of cyclic peptides like Cyclo(Ala-Phe) can be significantly influenced by factors such as heating time, heating temperature, and pH . Moreover, it’s suggested that cyclic peptides can maintain a higher level yield in neutral and weakly alkaline environment (pH 6–10) than acid (pH 3–5) environment .
Eigenschaften
IUPAC Name |
3-benzyl-6-methylpiperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8-11(15)14-10(12(16)13-8)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXWPOWVDIUTPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20932399 | |
| Record name | 3-Benzyl-6-methyl-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20932399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-6-methyl-2,5-piperazinedione | |
CAS RN |
14474-78-3 | |
| Record name | 3-Benzyl-6-methyl-2,5-piperazinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014474783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Benzyl-6-methyl-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20932399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the natural sources of Cyclo(Ala-Phe)?
A1: Cyclo(Ala-Phe) has been identified in a variety of natural sources, including:
- Marine microorganisms: Both a marine fungus [] and a marine bacterium [] have been identified as producers of Cyclo(Ala-Phe).
- Cocoa beans: Cyclo(Ala-Phe) is one of the diketopiperazines formed during the roasting of cocoa beans, contributing to the characteristic bitterness of cocoa [].
- Cultures of the fungus Phellinus igniarius: This fungus has been found to produce Cyclo(Ala-Phe) alongside other cyclic dipeptides and various chemical compounds [].
Q2: Does Cyclo(Ala-Phe) contribute to the sensory properties of food and beverages?
A: Yes, Cyclo(Ala-Phe) has been identified as one of the diketopiperazines present in wines []. While its specific sensory contribution in wine is not detailed in the provided research, its presence in roasted cocoa beans and contribution to their bitterness [] suggests it could play a role in the flavor profile of wines as well.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3032267.png)
![2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3032268.png)
![(3aS,3bR,6aR,7aS)-5-benzyl 2-tert-butyl 6a-(hydroxymethyl)octahydro-1H-cyclopenta[1,2-c:3,4-c']dipyrrole-2,5-dicarboxylate](/img/structure/B3032273.png)

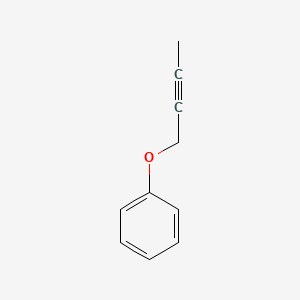
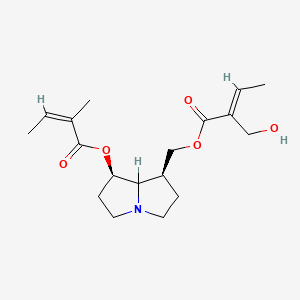
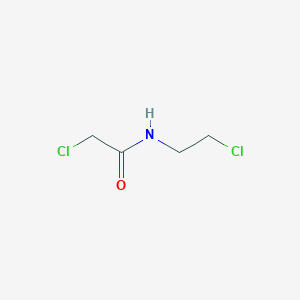
![3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B3032279.png)

![4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B3032281.png)
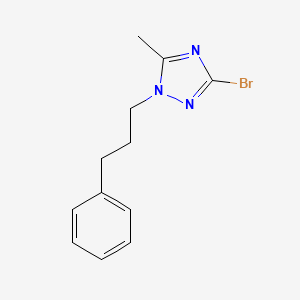
![2-Cbz-6,9-dioxooctahydropyrazino[1,2-A]pyrazine](/img/structure/B3032283.png)
